Cas no 251569-95-6 (3-Amino-2-(oxan-4-yl)propan-1-ol)

3-Amino-2-(oxan-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(oxan-4-yl)propan-1-ol
- 3-Amino-2-(oxan-4-yl)propan-1-ol
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- MDL: MFCD20725430
- Inchi: 1S/C8H17NO2/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8,10H,1-6,9H2
- InChI Key: PPPKJYFPGVXYOQ-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C(CO)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 102
- XLogP3: -0.5
- Topological Polar Surface Area: 55.5
3-Amino-2-(oxan-4-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB490985-1 g |
3-Amino-2-(oxan-4-yl)propan-1-ol; . |
251569-95-6 | 1g |
€631.10 | 2022-08-31 | ||
Enamine | EN300-1459299-10.0g |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 10g |
$4545.0 | 2023-06-06 | ||
Enamine | EN300-1459299-250mg |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1459299-0.05g |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 0.05g |
$888.0 | 2023-06-06 | ||
Enamine | EN300-1459299-2.5g |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 2.5g |
$2071.0 | 2023-06-06 | ||
Enamine | EN300-1459299-100mg |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1459299-500mg |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1459299-50mg |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 50mg |
$647.0 | 2023-09-29 | ||
Enamine | EN300-1459299-1000mg |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1459299-1.0g |
3-amino-2-(oxan-4-yl)propan-1-ol |
251569-95-6 | 1g |
$1057.0 | 2023-06-06 |
3-Amino-2-(oxan-4-yl)propan-1-ol Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 3-Amino-2-(oxan-4-yl)propan-1-ol
3-Amino-2-(oxan-4-yl)propan-1-ol (CAS No. 251569-95-6): A Comprehensive Overview
3-Amino-2-(oxan-4-yl)propan-1-ol (CAS No. 251569-95-6) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as N-(tetrahydro-2H-pyran-4-yl)glycine, has garnered attention due to its unique structural properties and potential therapeutic benefits. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-Amino-2-(oxan-4-yl)propan-1-ol.
The chemical structure of 3-Amino-2-(oxan-4-yl)propan-1-ol is characterized by a primary amine group, a hydroxyl group, and a tetrahydropyran ring. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The tetrahydropyran ring, in particular, contributes to the compound's stability and solubility in various solvents. This structural feature makes 3-Amino-2-(oxan-4-yl)propan-1-ol an attractive candidate for use in drug development and other chemical applications.
The synthesis of 3-Amino-2-(oxan-4-yl)propan-1-ol has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-hydroxytetrahydropyran with an appropriate amino acid derivative. Another method involves the reduction of a corresponding nitrile or amide followed by selective hydrolysis to form the desired alcohol. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.
In terms of biological activity, 3-Amino-2-(oxan-4-yl)propan-1-ol has shown promising results in various assays. Studies have demonstrated its potential as a modulator of ion channels and receptors, which are crucial targets in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has highlighted the ability of 3-Amino-2-(oxan-4-yl)propan-1-ol to selectively bind to specific subtypes of ion channels, thereby modulating their activity. This property makes it a valuable tool for understanding the underlying mechanisms of these channels and developing new therapeutic agents.
Recent advancements in computational chemistry have further enhanced our understanding of the biological interactions of 3-Amino-2-(oxan-4-yl)propan-1-ol. Molecular docking studies have provided insights into the binding modes and affinity of this compound with various protein targets. These computational models have been validated through experimental data, confirming their predictive power and utility in drug design.
In addition to its potential therapeutic applications, 3-Amino-2-(oxan-4-y l)propan -1 -ol strong > has been explored for its use as a building block in organic synthesis. Its functional groups can be readily modified through various chemical reactions, allowing for the creation of diverse derivatives with tailored properties. This versatility makes it an important intermediate in the synthesis of complex molecules and pharmaceuticals.
The safety profile of 3-Amino -2 -( oxan -4 -yl )propan -1 -ol strong > is another critical aspect that has been extensively investigated. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both research and clinical settings. However, as with any chemical compound, proper handling and storage procedures should be followed to ensure safety.
In conclusion, 3-Amino -2 -( oxan -4 -yl )propan -1 -ol strong > ( CAS No . 251569 -95 -6 ) is a multifaceted compound with significant potential in various scientific and industrial applications . Its unique chemical structure , diverse biological activities , and favorable safety profile make it an important molecule for further research and development . As ongoing studies continue to uncover new insights into its properties and applications , it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases . p >
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